Voacangine
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Overview
Description
It is also present in other plants such as Tabernanthe iboga, Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis . Voacangine is an iboga alkaloid and serves as a precursor for the semi-synthesis of ibogaine, a compound known for its anti-addictive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of voacangine typically involves isolating total alkaloids from the root bark of Voacanga africana. The process begins with boiling the powdered root with dilute lemon juice, which effectively separates the alkaloids. The filtered extract is then made basic with ammonia, leading to a stable solid precipitate of total alkaloid . Further refinement involves precipitating the total alkaloid hydrochloride from an acetone extract using concentrated hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory extraction process but on a larger scale. The process involves the extraction of total alkaloids from the plant material, followed by purification and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Voacangine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other compounds, such as ibogaine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions involving this compound include ibogaine and other related alkaloids. These products are of significant interest due to their pharmacological properties .
Scientific Research Applications
Voacangine has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of ibogaine, which is used in the treatment of drug addiction . In biology and medicine, this compound exhibits acetylcholinesterase inhibitory activity, making it a potential candidate for the treatment of neurodegenerative diseases . Additionally, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2) kinase activity, reducing angiogenesis and potentially serving as an anti-cancer agent . This compound also has applications in the study of thermosensitive transient receptor potential (TRP) channels, acting as an antagonist to TRPM8 and TRPV1 receptors and an agonist of TRPA1 .
Mechanism of Action
Voacangine exerts its effects through various molecular targets and pathways. It inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Additionally, this compound inhibits VEGFR2 kinase activity, blocking downstream signaling pathways involved in angiogenesis . It also interacts with TRP channels, modulating their activity and affecting cellular responses to temperature changes .
Comparison with Similar Compounds
Voacangine is similar to other iboga alkaloids such as ibogaine, voacamine, and tabersonine. it is unique in its specific pharmacological properties and its role as a precursor for ibogaine synthesis . This compound’s ability to inhibit acetylcholinesterase and VEGFR2 kinase activity distinguishes it from other related compounds .
List of Similar Compounds:- Ibogaine
- Voacamine
- Tabersonine
- Voacristine
- Coronaridine
- Tabernanthine
- Iboxygaine
- Voacorine
- Conoduramine
This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14+,20+,22-/m1/s1 |
InChI Key |
MMAYTCMMKJYIAM-PHKAQXKASA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |
Pictograms |
Irritant |
Synonyms |
voacangine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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